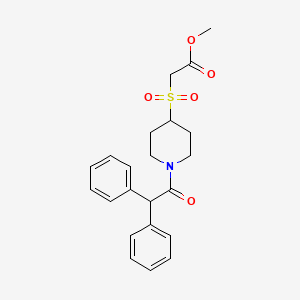

![molecular formula C25H23ClN2O2S B2375719 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-43-2](/img/structure/B2375719.png)

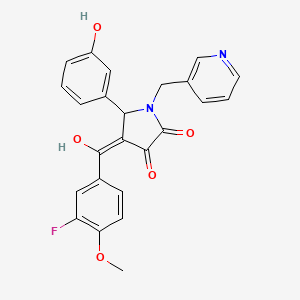

3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structure of thieno[2,3-d]pyrimidines. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also has various substituents on this core, including a 4-chlorophenyl group, a 4-methylbenzyl group, and a dione group .科学的研究の応用

Synthesis and Biological Activity

The compound 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the broader class of thieno[2,3-d]pyrimidines, known for their biological activities. Research has focused on synthesizing thienopyrimidine derivatives due to their potential as biologically active compounds. For example, the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring aimed to produce biologically active compounds, demonstrating the interest in this chemical class for pharmaceutical applications. These compounds have shown inhibitory activities against adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their potential in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).

Noncompetitive Inhibition of DPP-4

Another significant area of research is the exploration of thieno[2,3-d]pyrimidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. A study on benzo[4,5]thieno[2,3‐d]pyrimidine phthalimide derivatives revealed their effectiveness as DPP-4 inhibitors, with one compound showing notable noncompetitive inhibitory activity. This suggests potential applications in designing novel noncompetitive DPP-4 inhibitors, a promising direction for diabetes treatment (Tomović et al., 2019).

LHRH Receptor Antagonism

In the field of reproductive health, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as non-peptide antagonists of the human luteinizing hormone-releasing hormone (LHRH) receptor. Such compounds could offer new therapeutic options for sex-hormone-dependent diseases. A specific derivative demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, indicating its potential for clinical application in treating diseases related to sex hormone dysregulation (Sasaki et al., 2003).

将来の方向性

Thieno[2,3-d]pyrimidines, due to their diverse biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this specific compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.

特性

IUPAC Name |

4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2S/c1-16-7-9-17(10-8-16)15-27-24-22(20-5-3-2-4-6-21(20)31-24)23(29)28(25(27)30)19-13-11-18(26)12-14-19/h7-14H,2-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHANNICYXLQBIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

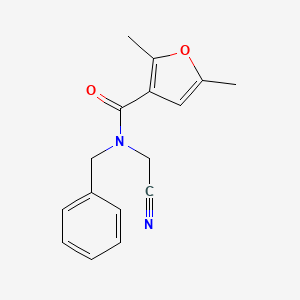

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

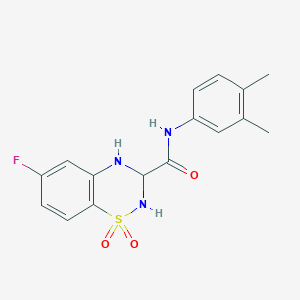

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

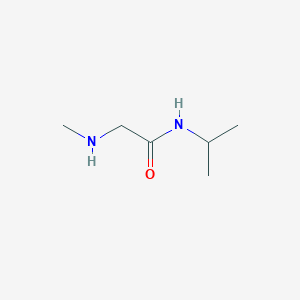

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)